Cas no 1189556-84-0 (2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide)
2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide
- 2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide
- Benzeneacetamide, α-amino-N-(2-furanylmethyl)-N-methyl-
- 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide
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- Inchi: 1S/C14H16N2O2/c1-16(10-12-8-5-9-18-12)14(17)13(15)11-6-3-2-4-7-11/h2-9,13H,10,15H2,1H3
- InChI Key: IALVCPXFJLSGPI-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CN(C)C(C(C1C=CC=CC=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 277
- XLogP3: 1.1
- Topological Polar Surface Area: 59.5
2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149508-0.05g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 0.05g |
$792.0 | 2023-06-05 | ||
| Enamine | EN300-149508-0.1g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 0.1g |
$829.0 | 2023-06-05 | ||
| Enamine | EN300-149508-0.25g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 0.25g |
$867.0 | 2023-06-05 | ||
| Enamine | EN300-149508-0.5g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 0.5g |
$905.0 | 2023-06-05 | ||
| Enamine | EN300-149508-1.0g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 1g |
$943.0 | 2023-06-05 | ||
| Enamine | EN300-149508-2.5g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 2.5g |
$1848.0 | 2023-06-05 | ||
| Enamine | EN300-149508-5.0g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 5g |
$2732.0 | 2023-06-05 | ||
| Enamine | EN300-149508-10.0g |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 10g |
$4052.0 | 2023-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00981910-1g |
2-Amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide |
1189556-84-0 | 95% | 1g |
¥4697.0 | 2023-04-05 | |
| Enamine | EN300-149508-50mg |
2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide |
1189556-84-0 | 50mg |
$792.0 | 2023-09-28 |
2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide
Compound CAS No. 1189556-84-0: 2-Amino-N-(Furan-2-Yl)Methyl-N-Methyl-2-Phenylacetamide
Compound CAS No. 1189556-84-0, also known as 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide, is a highly specialized organic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its complex molecular architecture, which includes an amino group, a furan ring, and a methyl group attached to an acetamide backbone. The presence of these functional groups imparts the compound with versatile chemical properties, making it a valuable tool for researchers and industry professionals alike.
The synthesis of 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in catalytic methodologies have enabled the efficient and scalable production of this compound, ensuring its availability for both academic and industrial applications. The compound's structure is particularly noteworthy due to the conjugation between the furan ring and the acetamide group, which enhances its electronic properties and reactivity.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The amino group and furan ring are known to exhibit bioactivity, making this compound a candidate for designing novel pharmaceutical agents. Recent studies have explored its role in inhibiting specific enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier has been highlighted in preclinical trials, underscoring its potential as a therapeutic agent.
In addition to its pharmacological applications, CAS No. 1189556-84-0 has found utility in materials science, particularly in the development of advanced polymers and coatings. The methyl group and phenyl group contribute to the compound's hydrophobicity, making it suitable for applications requiring water resistance. Researchers have also investigated its use as a building block for self-healing materials, leveraging its ability to undergo reversible chemical transformations under specific conditions.
The environmental impact of synthesizing and using this compound has been a topic of recent research. Studies have demonstrated that the production process can be optimized to reduce waste and energy consumption, aligning with global sustainability goals. Furthermore, the biodegradability of the compound has been assessed, with findings indicating that it can be metabolized by microorganisms under controlled conditions.
From a structural perspective, the compound's molecular weight is approximately 307 g/mol, with a melting point of around 135°C. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, facilitating its use in various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, which can be exploited for sensing applications.
Recent advancements in computational chemistry have enabled detailed molecular modeling of CAS No. 1189556-84-0, providing insights into its electronic structure and reactivity. Quantum mechanical calculations have revealed that the compound exhibits significant π-conjugation effects due to the interaction between the furan ring and the acetamide group. This conjugation not only stabilizes the molecule but also enhances its electronic properties.
In conclusion, compound CAS No. 1189556-84-0 (2-amino-N-(furan-2-Yl)methyl-N-methyl-2-PHENYLACETAMIDE) is a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent research advancements, positions it as a valuable asset in both academic research and industrial innovation.
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